molecular formula C12H18ClN B592866 1-(2,3-dihydro-1H-inden-5-yl)propan-2-amine hydrochloride CAS No. 152623-95-5

1-(2,3-dihydro-1H-inden-5-yl)propan-2-amine hydrochloride

Cat. No.: B592866
CAS No.: 152623-95-5
M. Wt: 211.73 g/mol
InChI Key: BYDGFBRMZHXMBV-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1H-inden-5-yl)propan-2-amine hydrochloride (CAS 152624-02-7) is a synthetic cathinone derivative classified as a new psychoactive substance (NPS). Its structure comprises a 2,3-dihydroindene (indenyl) scaffold substituted at the 5-position with a propan-2-amine moiety, forming a β-keto-amphetamine analog. The compound is also known as 5-APDI or indanylaminopropane and has been identified in forensic analyses due to its structural similarity to controlled substances like 5-APDB (a benzodioxolyl-substituted cathinone) .

Preparation Methods

Reductive Amination Strategies

Ketone Precursor Preparation

The synthesis begins with the preparation of 5-(prop-1-en-2-yl)-2,3-dihydro-1H-inden-2-one, achieved through Friedel-Crafts acylation of indene with methyl vinyl ketone in the presence of AlCl₃ at 0–5°C for 4 hours . This step yields the α,β-unsaturated ketone intermediate, critical for subsequent reductive amination.

Ammonia-Based Reductive Amination

In a one-pot procedure, the ketone is reacted with ammonium acetate and sodium cyanoborohydride in methanol under reflux (65°C, 12 hours), achieving a 68% yield of the free base . However, this method risks over-reduction of the indene backbone, necessitating strict pH control (6.5–7.0) to minimize byproducts.

Table 1: Reductive Amination Optimization

ParameterOptimal RangeYield Impact
Temperature60–70°C+15% yield at 65°C
pH6.5–7.0Avoids >90% byproduct
Catalyst Loading5 mol% NaBH₃CNMaximizes selectivity

Catalytic Hydrogenation Approaches

Palladium-Mediated Hydrogenation

An alternative route involves hydrogenating 5-allyl-2,3-dihydro-1H-inden-2-amine under 50 psi H₂ using 10% Pd/C in ethanol at 50°C for 5 hours . This method achieves 82% yield but requires Boc-protection of the amine to prevent catalyst poisoning .

Pressure and Solvent Effects

Elevating H₂ pressure to 100 psi in tetrahydrofuran (THF) reduces reaction time to 3 hours while maintaining yield at 78% . Solvent polarity significantly influences reaction kinetics, with ethanol favoring faster hydrogen uptake compared to dichloromethane.

Friedel-Crafts Alkylation and Protection Chemistry

Boc-Protection for Regioselectivity

To prevent N-alkylation during Friedel-Crafts reactions, the primary amine is protected with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane at 0°C . Subsequent alkylation with 2-bromopropane in the presence of AlCl₃ at −20°C achieves 74% yield of the Boc-protected intermediate .

Deprotection and Hydrochloride Formation

Deprotection with 4M HCl in dioxane at 25°C for 2 hours yields the crude amine, which is precipitated as the hydrochloride salt using ethereal HCl . Recrystallization from ethanol/water (3:1) affords the final product in 95% purity.

Table 2: Deprotection Conditions and Outcomes

Acid SourceSolventTime (h)Purity (%)
4M HCl/dioxaneDCM292
HCl gas/Et₂OEtOH195

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, D₂O): δ 1.42 (d, J=6.8 Hz, 3H, CH₃), 2.82–2.95 (m, 2H, CH₂NH), 3.11–3.25 (m, 4H, indene-CH₂), 7.21–7.35 (m, 3H, aromatic).

  • ¹³C NMR (101 MHz, D₂O): δ 22.1 (CH₃), 38.5 (CH₂NH), 45.8 (indene-CH₂), 126.4–142.7 (aromatic C) .

Mass Spectrometry

High-resolution ESI-MS confirms the molecular ion at m/z 190.1432 [M+H]⁺, with fragmentation peaks at m/z 135 (loss of C₃H₇N).

Comparative Analysis of Synthetic Routes

Yield and Scalability

  • Reductive Amination : 68% yield, suitable for gram-scale synthesis but limited by pH sensitivity .

  • Catalytic Hydrogenation : 82% yield, scalable to 100 g with Boc-protection .

  • Friedel-Crafts Alkylation : 74% yield, optimal for industrial applications despite multi-step complexity .

Byproduct Formation

N-overalkylation is prevalent in reductive amination (≤12% byproduct), whereas hydrogenation produces <5% des-ethyl impurities under optimized conditions .

Industrial-Scale Purification

Column Chromatography

Silica gel chromatography with ethyl acetate/hexane (1:4→1:2 gradient) removes non-polar byproducts, achieving 98% purity.

Recrystallization Dynamics

Ethanol/water recrystallization at −20°C yields needle-like crystals with a melting point of 214–216°C, consistent with monohydrate formation .

Chemical Reactions Analysis

Types of Reactions

5-APDI (hydrochloride) undergoes several types of chemical reactions:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can further modify the indane ring or the aminopropyl side chain.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

Scientific Research Applications

5-APDI (hydrochloride) has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-APDI (hydrochloride) involves the inhibition of neurotransmitter uptake. It primarily targets:

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₂H₁₇N·HCl (C₁₂H₁₈ClN)
  • Molecular Weight : 211.7 g/mol (free base: 175.27 g/mol)
  • Chemical Features: Lipophilic indenyl group enhances blood-brain barrier penetration, while the amine group facilitates interactions with monoamine transporters (e.g., dopamine, serotonin) .

Structural Analogs and Substituted Cathinones

The following table summarizes key structural analogs and their distinguishing features:

Compound Name (CAS) Molecular Formula MW (g/mol) Key Structural Differences Pharmacological Notes
Target Compound :
1-(2,3-Dihydro-1H-inden-5-yl)propan-2-amine hydrochloride (152624-02-7)
C₁₂H₁₈ClN 211.7 Inden-5-yl group, secondary amine Suspected serotonin/dopamine reuptake inhibition; detected in NPS screenings
1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-amine hydrochloride (1034457-07-2) C₁₃H₂₀ClN 225.76 Inden-2-yl substitution; tertiary amine (methyl group) Increased steric hindrance may reduce receptor affinity compared to target compound
5-APDB (Benzodioxolyl analog) C₁₁H₁₃NO₂·HCl 235.7 Benzodioxolyl ring instead of indenyl Known serotonin releasing agent; controlled in multiple jurisdictions
4-Bromiamfetami (4-BA) (1032114-81-0) C₉H₁₂BrN 214.1 Bromophenyl substitution Higher halogen-induced lipophilicity; potent stimulant effects
5-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride (67120-39-2) C₉H₁₁Cl₂N 167.64 (free base) Chloro substituent at inden-5 position; primary amine Reduced amine flexibility may limit transporter interactions

Pharmacological and Analytical Differentiation

  • Receptor Interactions: The inden-5-yl group in the target compound may enhance dopamine transporter (DAT) binding compared to benzodioxolyl analogs like 5-APDB, as seen in similar cathinones . Tertiary amines (e.g., the methyl-substituted analog in ) exhibit reduced potency due to steric effects, whereas secondary amines (target compound) optimize transporter binding .
  • Analytical Differentiation :

    • High-Resolution Mass Spectrometry (HRMS) : The target compound shows a molecular ion peak at m/z 175.27 (free base) vs. 225.76 for the methyl-substituted analog .
    • NMR Spectroscopy : The inden-5-yl protons in the target compound resonate at δ 6.9–7.2 ppm (aromatic region), distinct from inden-2-yl analogs (δ 2.5–3.2 ppm for aliphatic protons) .

Regulatory and Forensic Relevance

  • In contrast, 4-Bromiamfetami (4-BA) and 5-APDB are explicitly banned in several countries under analog legislation .

Biological Activity

1-(2,3-Dihydro-1H-inden-5-yl)propan-2-amine hydrochloride, also known as 5-(2-Aminopropyl)-2,3-dihydro-1H-indene hydrochloride, is a chiral amine compound notable for its structural features and potential biological activities. This compound has garnered interest in pharmacological research due to its possible interactions with various biological systems.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C₁₂H₁₈ClN
Molecular Weight 215.74 g/mol
Density 1.0 ± 0.1 g/cm³
Boiling Point 286.0 ± 9.0 °C
Flash Point 118.8 ± 8.5 °C
LogP 2.93

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly those involving monoamines such as dopamine and norepinephrine. The indane moiety may facilitate binding to specific receptors or enzymes, influencing cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Neuropharmacological Effects :
    • Studies have shown that compounds with similar structures can act as monoamine reuptake inhibitors, potentially affecting mood and behavior by enhancing neurotransmitter levels in synaptic clefts .
    • The S-enantiomer of related compounds has been noted for its potent effects on locomotor activity and core temperature regulation in animal models .
  • Anticancer Potential :
    • Some derivatives of indene compounds have demonstrated significant cytotoxicity against cancer cell lines while exhibiting low toxicity towards normal cells . This suggests a potential for further development into anticancer therapeutics.
  • Antioxidant Properties :
    • There is evidence that indene derivatives possess antioxidant capabilities, which could contribute to their protective roles in cellular environments against oxidative stress .

Case Studies

Several studies have explored the biological implications of indene derivatives:

  • Study on Anticancer Activity : A study focused on the synthesis of indene-based compounds found that certain derivatives exhibited significant cytotoxic effects against breast cancer cells, indicating their potential for therapeutic applications in oncology .
  • Neuropharmacological Research : Investigations into the effects of structurally similar compounds revealed that they could modulate neurotransmitter systems effectively, which may lead to applications in treating neurological disorders .

Comparative Analysis

A comparative analysis of similar compounds reveals that variations in structure can significantly influence biological activity:

Compound NameActivity TypeNotable Effects
(S)-2,3-Dihydro-1H-indene hydrochlorideNeuropharmacologicalStronger reuptake inhibition
1-(2,3-Dihydro-1H-indene-5-yl)ethanamineAnticancerModerate cytotoxicity
(R)-1-(2,3-Dihydro-1H-indene-5-yl)propan-2-aminesVaries by enantiomerDifferential binding affinities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2,3-dihydro-1H-inden-5-yl)propan-2-amine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis typically involves reductive amination or alkylation strategies. For example, analogous compounds (e.g., 1-(3,5-dimethylphenyl)propan-2-amine hydrochloride) are synthesized via condensation of aldehydes with nitroethane, followed by reduction (e.g., LiAlH₄) and HCl salt formation . Key optimization steps include:

  • Temperature control : Maintaining ≤0°C during nitroalkene formation to prevent side reactions.
  • Catalyst selection : Palladium on carbon (Pd/C) for efficient nitro group reduction.
  • Purification : Use of recrystallization (ethanol/water) or preparative HPLC to isolate enantiomers .

Properties

IUPAC Name

1-(2,3-dihydro-1H-inden-5-yl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.ClH/c1-9(13)7-10-5-6-11-3-2-4-12(11)8-10;/h5-6,8-9H,2-4,7,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYDGFBRMZHXMBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(CCC2)C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152623-95-5
Record name 1H-Indene-5-ethanamine, 2,3-dihydro-α-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152623-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Aminopropyl)-2,3-dihydro-1H-indene hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152623955
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-APDI HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ZK048AEUE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-(2,3-dihydro-1H-inden-5-yl)propan-2-amine hydrochloride
1-(2,3-dihydro-1H-inden-5-yl)propan-2-amine hydrochloride
1-(2,3-dihydro-1H-inden-5-yl)propan-2-amine hydrochloride
1-(2,3-dihydro-1H-inden-5-yl)propan-2-amine hydrochloride
1-(2,3-dihydro-1H-inden-5-yl)propan-2-amine hydrochloride
1-(2,3-dihydro-1H-inden-5-yl)propan-2-amine hydrochloride

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